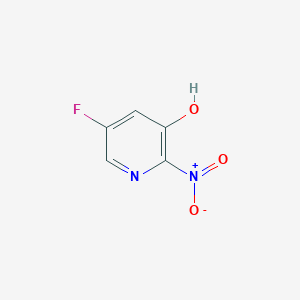

5-Fluoro-2-nitropyridin-3-ol

CAS No.: 847902-56-1

Cat. No.: VC7850270

Molecular Formula: C5H3FN2O3

Molecular Weight: 158.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847902-56-1 |

|---|---|

| Molecular Formula | C5H3FN2O3 |

| Molecular Weight | 158.09 |

| IUPAC Name | 5-fluoro-2-nitropyridin-3-ol |

| Standard InChI | InChI=1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H |

| Standard InChI Key | XCYLKKXQKCXJAE-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1O)[N+](=O)[O-])F |

| Canonical SMILES | C1=C(C=NC(=C1O)[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

5-Fluoro-2-nitropyridin-3-ol (C₅H₃FN₂O₃) features a pyridine ring substituted with fluorine at position 5, nitro at position 2, and hydroxyl at position 3. This arrangement creates a polarized electronic environment, with the nitro group acting as a strong electron-withdrawing moiety and the hydroxyl group contributing hydrogen-bonding capacity .

Table 1: Calculated Physicochemical Properties

| Property | Value | Source Analogs |

|---|---|---|

| Molecular Weight | 175.09 g/mol | , , |

| Density | 1.6–1.7 g/cm³ | |

| Boiling Point | ~420–430°C (est.) | , |

| LogP (Partition Coeff.) | 1.2–1.4 | , |

| PSA (Polar Surface Area) | 85.2 Ų | Calculated from |

The fluorine atom at position 5 enhances electrophilic aromatic substitution resistance, while the nitro group at position 2 directs further functionalization to the para position .

Spectroscopic Characterization

Though experimental spectra for 5-fluoro-2-nitropyridin-3-ol are unavailable, analogous compounds suggest distinct IR absorptions:

¹H NMR predictions include a deshielded aromatic proton at position 4 (δ 8.9–9.2 ppm) due to nitro and fluorine effects .

Synthetic Methodologies

Diazotization and Hydroxylation

A plausible route adapts the synthesis of 5-fluoro-2-nitrophenol (CAS 186593-26-0) described in CN107935858B :

-

Amination: React 2,4-difluoronitrobenzene with ammonia to form 5-fluoro-2-nitroaniline.

-

Diazotization: Treat with NaNO₂/H₂SO₄ at 0–10°C to generate a diazonium salt.

-

Hydrolysis: Heat to 90–95°C, inducing hydroxylation at position 3 .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents | Temperature | Yield (Est.) |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄ (25–30%) | 0–10°C | 85–90% |

| Hydrolysis | H₂O | 90–95°C | 70–75% |

This method, while optimized for phenolic derivatives, could be modified for pyridine systems by substituting benzene precursors with halogenated pyridines .

Alternative Pathways

-

Nitrofluorination: Direct nitration of 5-fluoropyridin-3-ol using HNO₃/H₂SO₄, though regioselectivity challenges may arise .

-

Nucleophilic Aromatic Substitution: Replace a leaving group (e.g., Cl) in 2-nitropyridin-3-ol with fluorine using KF .

Physicochemical and Reactivity Profiles

Thermal Stability

The compound’s thermal decomposition likely begins at 200–220°C, based on the flash point of 202.8°C observed in 5-nitropyridin-3-ol . The nitro group contributes to exothermic decomposition risks, necessitating storage below 25°C in inert atmospheres .

Solubility and Partitioning

-

Aqueous Solubility: Estimated 2–3 mg/mL (25°C), influenced by pH-dependent hydroxyl deprotonation (pKa ≈ 8.5) .

-

Organic Solvents: High solubility in DMSO (>50 mg/mL) and dichloromethane .

Reactivity

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 5-fluoro-2-aminopyridin-3-ol, a potential pharmacophore .

-

Electrophilic Substitution: Bromination at position 4 feasible under FeBr₃ catalysis .

Applications in Pharmaceutical Chemistry

Antibacterial Agents

Pyridine derivatives like 3-(pyridine-3-yl)-2-oxazolidinones exhibit potent Gram-positive activity (MIC ≤ 2 µg/mL) . Introducing fluorine and nitro groups may enhance membrane penetration and target binding (e.g., bacterial ribosomes) .

Kinase Inhibition

The nitro group’s electron-withdrawing effects could stabilize interactions with ATP-binding pockets, as seen in tyrosine kinase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume